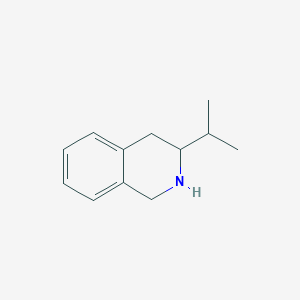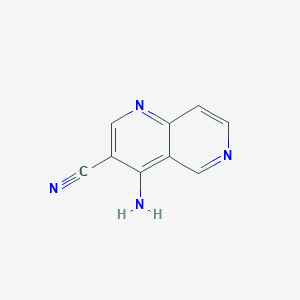
6-chloro-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9ClO It is a derivative of indan, a bicyclic hydrocarbon, and contains a chlorine atom and a hydroxyl group attached to the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-2,3-dihydro-1H-inden-5-ol involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. The reduction can be carried out using sodium borohydride in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction mixture is typically stirred at ambient temperature for several hours to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-inden-5-one.
Reduction: 2,3-dihydro-1H-inden-5-ol.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-1H-inden-5-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and chlorine atom may play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with the hydroxyl group at a different position.
5-methyl-2,3-dihydro-1H-inden-1-ol: Contains a methyl group instead of a chlorine atom.
5-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
6-chloro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the chlorine atom and hydroxyl group on the indan ring system. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 |
InChI Key |
UXFGVRWXBLEVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)


![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)



